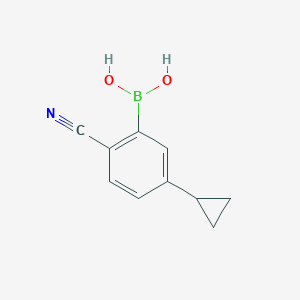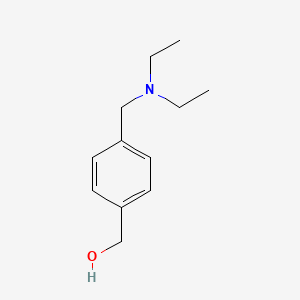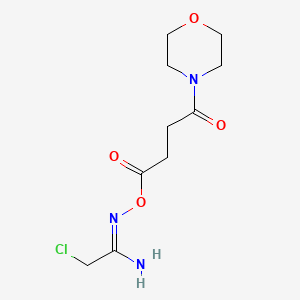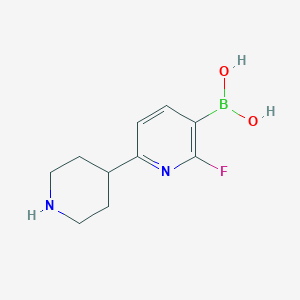![molecular formula C35H43Br2N3O2 B14069357 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine is a complex organic compound with the molecular formula C35H43Br2N3O2.
Preparation Methods
The synthesis of 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine involves several steps. One common synthetic route includes the reaction of 2,3-diaminopyridine with 3-(octyloxy)benzaldehyde in the presence of a brominating agent. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyrido[3,4-b]pyrazine derivatives .
Scientific Research Applications
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Materials Science: It is used in the development of low band gap donor-acceptor type polymers, which have applications in organic electronics and photovoltaics
Mechanism of Action
The mechanism of action of 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine can be compared with similar compounds such as:
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine: This compound has a similar structure but with different substitution patterns on the phenyl rings.
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline: This compound has a quinoxaline core instead of a pyrido[3,4-b]pyrazine core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it suitable for various advanced applications .
Properties
Molecular Formula |
C35H43Br2N3O2 |
|---|---|
Molecular Weight |
697.5 g/mol |
IUPAC Name |
5,8-dibromo-2,3-bis(3-octoxyphenyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C35H43Br2N3O2/c1-3-5-7-9-11-13-21-41-28-19-15-17-26(23-28)31-32(40-34-33(39-31)30(36)25-38-35(34)37)27-18-16-20-29(24-27)42-22-14-12-10-8-6-4-2/h15-20,23-25H,3-14,21-22H2,1-2H3 |
InChI Key |
GHXKICPUAWBOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=NC=C3Br)Br)N=C2C4=CC(=CC=C4)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
